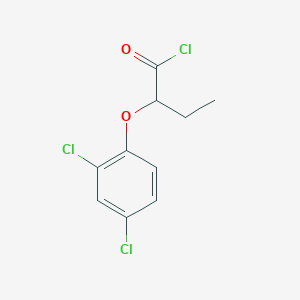

2-(2,4-Dichlorophenoxy)butanoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3O2/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTKSYLMUZDZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,4-Dichlorophenoxy)butanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(2,4-dichlorophenoxy)butanoic acid. The primary synthetic route detailed is the Williamson ether synthesis, a robust and well-established method for forming the critical ether linkage. This document is intended for researchers, scientists, and professionals in drug development and agrochemical science, offering not only a step-by-step protocol but also the underlying chemical principles and rationale for experimental choices. The guide emphasizes self-validating systems through rigorous analytical characterization to ensure the integrity of the final product.

Introduction and Strategic Overview

2-(2,4-Dichlorophenoxy)butanoic acid is a member of the phenoxyalkanoic acid family, a class of compounds renowned for their biological activity. Many analogues, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB), are widely used as systemic herbicides that function as synthetic auxins, selectively controlling broadleaf weeds.[1][2][3] The precise biological profile of the 2-phenoxy isomer detailed herein necessitates a reliable and well-characterized synthetic route to enable further investigation.

The most direct and efficient strategy for constructing the core ether linkage of the target molecule is the Williamson ether synthesis . This venerable reaction, first developed in the 1850s, remains a cornerstone of organic synthesis due to its reliability and broad scope.[4][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of a phenoxide ion with an alkyl halide.[5][6]

Our strategic approach involves a two-stage, one-pot reaction:

-

Ether Formation: Reaction of the sodium or potassium salt of 2,4-dichlorophenol with an ethyl 2-bromobutanoate ester.

-

Saponification: Subsequent in-situ hydrolysis of the resulting ester to yield the desired carboxylic acid.

This strategy is predicated on sound chemical principles. The phenolic proton of 2,4-dichlorophenol is readily abstracted by a base to form the corresponding phenoxide, a potent nucleophile.[6] This nucleophile then attacks the electrophilic carbon of ethyl 2-bromobutanoate, displacing the bromide leaving group. The use of an ester form of the butanoic acid derivative is critical, as a free carboxylic acid would interfere with the basic conditions required for phenoxide formation.

Caption: High-level workflow for the synthesis and purification of the target compound.

Detailed Synthetic Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Moles (equiv.) | Amount |

| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 1.0 | User Defined |

| Sodium Hydroxide | NaOH | 40.00 | 1.1 | Calculated |

| Ethyl 2-Bromobutanoate | C₆H₁₁BrO₂ | 195.05 | 1.2 | Calculated |

| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | - | Sufficient Volume |

| Hydrochloric Acid | HCl | 36.46 | - | As needed |

Step-by-Step Procedure

Step 1: Formation of Sodium 2,4-Dichlorophenoxide

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichlorophenol (1.0 eq).

-

Dissolve the phenol in a suitable volume of anhydrous ethanol (e.g., 5-10 mL per gram of phenol).

-

In a separate beaker, dissolve sodium hydroxide (1.1 eq) in a minimal amount of water and carefully add it to the ethanolic solution of the phenol. Causality: The strong base deprotonates the acidic phenol, forming the sodium 2,4-dichlorophenoxide in situ. This significantly increases the nucleophilicity of the oxygen atom, which is essential for the subsequent SN2 reaction.[6]

Step 2: Williamson Ether Synthesis

-

To the freshly prepared phenoxide solution, add ethyl 2-bromobutanoate (1.2 eq) dropwise via an addition funnel.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Thermal energy is required to overcome the activation energy of the SN2 reaction. The phenoxide attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the C-O ether bond.[5]

Step 3: Saponification of the Ester

-

After the initial reaction is complete (as determined by TLC), allow the mixture to cool slightly.

-

Prepare a solution of sodium hydroxide (2.0 eq) in water and add it to the reaction flask.

-

Re-heat the mixture to reflux and maintain for an additional 1-2 hours to ensure complete hydrolysis of the ethyl ester. Causality: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. This tetrahedral intermediate collapses, eliminating ethoxide and forming the sodium salt of the target carboxylic acid.

Step 4: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic byproducts. Discard the organic layers.

-

Cool the aqueous layer in an ice bath.

-

Slowly and carefully acidify the aqueous solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 1-2 (verify with pH paper). A white precipitate should form. Causality: The acidification protonates the water-soluble carboxylate salt, converting it into the neutral carboxylic acid. The significant decrease in polarity and water solubility causes the product to precipitate out of the aqueous solution.[7]

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold deionized water to remove inorganic salts.

-

Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification and Characterization: A Self-Validating System

The integrity of the synthesized compound must be confirmed through rigorous purification and analysis. This ensures that any subsequent biological or chemical studies are conducted on a well-defined molecular entity.

Purification by Recrystallization

The primary method for purifying the crude solid is recrystallization.

-

Transfer the crude, dry solid to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent or solvent system (e.g., an ethanol/water mixture or toluene) until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry to a constant weight.

Analytical Characterization

The identity, purity, and structure of the final product must be unequivocally confirmed using a suite of analytical techniques.

-

Melting Point: A sharp, defined melting point is a strong indicator of high purity.

-

High-Performance Liquid Chromatography (HPLC): Purity is quantitatively assessed by HPLC. A typical method would employ a C18 reverse-phase column with an isocratic or gradient mobile phase of acetonitrile and water containing 0.1% formic acid, with UV detection.[8][9] The product should appear as a single major peak.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect to observe:

-

Broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid.

-

Sharp C=O stretch (~1700-1725 cm⁻¹) from the carbonyl group.

-

C-O-C ether linkage stretches (~1200-1300 cm⁻¹).

-

C-Cl stretches in the fingerprint region (~600-800 cm⁻¹).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.

-

¹H NMR: Will show characteristic signals for the aromatic protons, the methine proton adjacent to the oxygen, the methylene protons, and the terminal methyl group, with appropriate chemical shifts and coupling patterns.

-

¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.

-

-

Mass Spectrometry (MS): Confirms the molecular weight. The mass spectrum should display a molecular ion peak (M⁺) corresponding to the calculated mass of C₁₀H₁₀Cl₂O₃. A characteristic isotopic pattern for the presence of two chlorine atoms (an M:M+2:M+4 ratio of approximately 9:6:1) would provide definitive evidence of the elemental composition.

Caption: Workflow for the purification and analytical validation of the final product.

Conclusion

The synthesis of 2-(2,4-dichlorophenoxy)butanoic acid is reliably achieved via the Williamson ether synthesis, followed by saponification. This guide provides a robust and logical framework for its preparation and validation. Adherence to the detailed protocol and the implementation of a comprehensive analytical characterization strategy are paramount to ensuring the production of a high-purity material suitable for advanced research and development applications. The causality-driven explanations for each procedural step are intended to empower the scientist to not only execute the synthesis but also to troubleshoot and adapt the methodology as required.

References

- Process for the preparation of ª†-2:4-dichlorophenoxybutyric acid and derivatives thereof.

-

Experiment 06 Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

-

Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. United States Environmental Protection Agency (EPA). [Link]

-

Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

-

Williamson Ether Synthesis. Florida State University. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Green Chemistry. [Link]

-

2,4-DICHLOROPHENOXYACETIC ACID. IARC Publications. [Link]

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. United States Environmental Protection Agency (EPA). [Link]

-

Development and Validation of an Analytical Method for Determination of Endocrine Disruptor, 2,4-D, in Paddy Field Water. PubMed. [Link]

-

Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. International Journal of Scientific & Engineering Research. [Link]

-

KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

-

4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Semantic Scholar. [Link]

-

2,4-Dichlorophenoxyacetic acid. Docslib. [Link]

-

4-(2,4-Dichlorophenoxy)butyric acid. PubChem. [Link]

Sources

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. deq.mt.gov [deq.mt.gov]

- 3. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. epa.gov [epa.gov]

- 9. Development and validation of an analytical method for determination of endocrine disruptor, 2,4-D, in paddy field water - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of 2-(2,4-dichlorophenoxy)butanoyl chloride from its Carboxylic Acid: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Publication Date: 2026-01-19

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 2-(2,4-dichlorophenoxy)butanoyl chloride, a critical intermediate in various chemical and pharmaceutical applications. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of reagents and reaction conditions, and presents a self-validating protocol designed for reproducibility and safety. We will delve into the mechanistic nuances of acyl chloride formation, offer a comparative analysis of common chlorinating agents, and provide a detailed, field-proven experimental workflow, complete with characterization and safety protocols. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for this chemical transformation.

Introduction: The Significance of this compound

2-(2,4-dichlorophenoxy)butanoic acid and its derivatives are important precursors in organic synthesis. The conversion of the carboxylic acid to its corresponding acyl chloride, this compound, is a pivotal activation step. Acyl chlorides are significantly more reactive than their parent carboxylic acids, serving as versatile intermediates for the formation of esters, amides, and other acyl derivatives. This heightened reactivity is crucial in multi-step syntheses where mild reaction conditions and high yields are paramount for the efficient construction of complex target molecules.

The 2,4-dichlorophenoxy moiety is a common structural motif in herbicides and pharmaceuticals, and the ability to reliably synthesize its butanoyl chloride derivative is a key enabling technology in these fields. This guide will provide the necessary technical details to empower researchers to perform this synthesis with confidence and precision.

The Chemistry of Acyl Chloride Formation: A Mechanistic Overview

The conversion of a carboxylic acid to an acyl chloride is a nucleophilic acyl substitution reaction. The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, a chlorinating agent is required to convert it into a better leaving group, which can then be displaced by a chloride ion.

The most commonly employed and highly effective reagent for this transformation is thionyl chloride (SOCl₂). The reaction proceeds through a series of well-defined steps:

-

Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This initial attack forms a chlorosulfite intermediate.

-

Leaving Group Transformation: The chlorosulfite group is an excellent leaving group.

-

Nucleophilic Substitution: A chloride ion, either from the thionyl chloride or another source, attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Product Formation: The tetrahedral intermediate collapses, expelling the chlorosulfite group, which then decomposes to sulfur dioxide (SO₂) and a chloride ion, to yield the final acyl chloride product.

This mechanism is highly efficient, and the gaseous byproducts (SO₂ and HCl) can be easily removed from the reaction mixture, driving the equilibrium towards the product.

Reagent Selection: A Comparative Analysis

While thionyl chloride is the reagent of choice for this synthesis, other chlorinating agents can also be used. The selection of the appropriate reagent depends on factors such as the scale of the reaction, the sensitivity of the substrate to harsh conditions, and the desired purity of the final product.

| Reagent | Formula | Boiling Point (°C) | Key Advantages | Key Disadvantages |

| Thionyl Chloride | SOCl₂ | 76 | Volatile byproducts are easily removed. High reactivity and yields. | Corrosive and moisture-sensitive. Releases toxic gases. |

| Oxalyl Chloride | (COCl)₂ | 62 | Volatile byproducts (CO, CO₂, HCl). Often used for sensitive substrates. | More expensive than thionyl chloride. Can be more difficult to handle. |

| Phosphorus Pentachloride | PCl₅ | 160 (sublimes) | Highly reactive. | Solid, can be difficult to handle. Byproducts can be problematic to remove. |

| Phosphorus Trichloride | PCl₃ | 76 | Liquid, easier to handle than PCl₅. | Byproducts can be difficult to remove. |

For the preparation of this compound, thionyl chloride is generally preferred due to its high efficiency and the ease of removing the gaseous byproducts, which simplifies the purification of the final product.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Equipment

-

Reactants:

-

2-(2,4-dichlorophenoxy)butanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another suitable inert solvent)

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Gas trap (e.g., a bubbler with a sodium hydroxide solution)

-

Distillation apparatus for purification

-

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Procedure

-

Preparation:

-

Ensure all glassware is thoroughly dried in an oven to prevent the hydrolysis of thionyl chloride and the product.

-

In a round-bottom flask equipped with a magnetic stir bar, add 2-(2,4-dichlorophenoxy)butanoic acid and anhydrous toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF). The DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive than the carboxylic acid itself.

-

-

Reaction:

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add thionyl chloride dropwise to the stirred solution using a dropping funnel. The reaction is exothermic, and slow addition is necessary to control the temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain it at this temperature until the evolution of gas (SO₂ and HCl) ceases. This indicates that the reaction is complete. A gas trap should be used to neutralize the acidic gases.

-

-

Work-up and Purification:

-

Remove the excess thionyl chloride and toluene by distillation under atmospheric pressure.

-

The crude this compound can then be purified by vacuum distillation. The reduced pressure allows the product to distill at a lower temperature, preventing thermal decomposition.

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (typically around 1780-1815 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product. The chemical shifts of the protons and carbons adjacent to the carbonyl group will be different from those in the starting material.

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the product, confirming its identity.

Safety Considerations

-

Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (SO₂ and HCl). Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Gaseous Byproducts: The reaction evolves SO₂ and HCl, which are toxic and corrosive. A gas trap containing a sodium hydroxide solution should be used to neutralize these gases.

-

Pressure Build-up: Ensure the reaction apparatus is not a closed system to prevent pressure build-up from the evolved gases.

Conclusion

The synthesis of this compound from its parent carboxylic acid using thionyl chloride is a reliable and efficient method. By understanding the underlying reaction mechanism, carefully selecting reagents, and adhering to a well-defined experimental protocol, researchers can consistently obtain high yields of the desired product. The self-validating nature of the described protocol, coupled with rigorous characterization and strict adherence to safety precautions, will ensure the successful and safe execution of this important chemical transformation.

References

-

Title: Preparation of Acyl Chlorides Source: Organic Chemistry, 5th ed., Paula Yurkanis Bruice URL: (A general textbook reference, a specific deep link is not practical, but the topic is covered in chapters on carboxylic acid derivatives). A representative link to a resource on this topic is: [Link]

-

Title: The Vilsmeier-Haack Reaction Source: Organic Syntheses URL: [Link] (This provides an example of the Vilsmeier-Haack reagent, which is mechanistically related to the role of DMF in this reaction).

2-(2,4-Dichlorophenoxy)butanoic acid IUPAC name and synonyms

An In-depth Technical Guide to 4-(2,4-Dichlorophenoxy)butanoic Acid (2,4-DB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Dichlorophenoxy)butanoic acid, commonly known as 2,4-DB, is a selective, systemic phenoxy herbicide.[1][2] It is widely utilized in agriculture to control annual and perennial broadleaf weeds in various crops, including alfalfa, peanuts, and soybeans.[1] This technical guide provides a comprehensive overview of 2,4-DB, encompassing its chemical identity, properties, synthesis, mechanism of action, applications, and toxicological profile.

Part 1: Chemical Identity and Nomenclature

The precise chemical nomenclature is critical for scientific accuracy. While the topic mentions "2-(2,4-Dichlorophenoxy)butanoic acid," the widely studied herbicide is chemically designated as 4-(2,4-dichlorophenoxy)butanoic acid .

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(2,4-dichlorophenoxy)butanoic acid .[1][3]

Synonyms and Trade Names

2,4-DB is known by a variety of synonyms and trade names, which are frequently encountered in scientific literature and commercial products.

| Category | Name |

| Common Abbreviation | 2,4-DB[3] |

| Systematic Names | 4-(2,4-Dichlorophenoxy)butyric acid[3][4], gamma-(2,4-Dichlorophenoxy)butyric acid[3] |

| Trade Names | Butyrac[3], Legumex D[3], Butirex[3], Butoxone[3] |

| Other Identifiers | CAS Number: 94-82-6[1][5] |

Part 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4-DB is essential for its formulation, application, and environmental fate assessment.

| Property | Value |

| Molecular Formula | C₁₀H₁₀Cl₂O₃[1][3] |

| Molecular Weight | 249.09 g/mol [1][3] |

| Appearance | Colorless to white crystals[1][3] |

| Melting Point | 117-119 °C[1] |

| Water Solubility | 46 mg/L[1] |

| logP (Octanol-Water Partition Coefficient) | 3.53[3] |

| pKa | 4.95 at 25 °C[3] |

Part 3: Synthesis and Manufacturing

The industrial synthesis of phenoxy herbicides like 2,4-DB is a well-established process. One common method involves the reaction of an alkali metal salt of 2,4-dichlorophenol with butyrolactone under anhydrous conditions.[6] This reaction is typically heated to temperatures between 140-210 °C.[6] Entraining liquids such as n-butanol can be used to facilitate the removal of water.[6] The resulting salt is then acidified to yield the final product, 4-(2,4-dichlorophenoxy)butanoic acid.[6]

A generalized workflow for the synthesis is depicted below:

Caption: Generalized synthesis workflow for 4-(2,4-Dichlorophenoxy)butanoic acid.

Part 4: Mechanism of Action

2,4-DB itself is a pro-herbicide, meaning it has limited herbicidal activity until it is metabolically activated within the target plant.[2] In susceptible broadleaf weeds, 2,4-DB undergoes β-oxidation, a metabolic process that shortens the butyric acid side chain to produce 2,4-dichlorophenoxyacetic acid (2,4-D).[1][2]

2,4-D is a synthetic auxin, a class of plant growth regulators.[7][8] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in dicotyledonous (broadleaf) plants.[7][8] This abnormal growth manifests as stem curling, leaf withering, and ultimately, plant death.[7] Monocotyledonous (grassy) plants are generally tolerant to 2,4-D because they do not readily convert 2,4-DB to 2,4-D and have different mechanisms for auxin regulation.[8][9]

The key steps in the herbicidal action are illustrated below:

Caption: Mechanism of action of 2,4-DB in susceptible plants.

Part 5: Applications in Research and Agriculture

The primary application of 2,4-DB is as a selective post-emergence herbicide for the control of broadleaf weeds in a variety of crops.[3] Its selectivity makes it particularly useful in legumes and other crops that are sensitive to 2,4-D.

Part 6: Analytical Methodologies

The detection and quantification of 2,4-DB in environmental and biological samples are crucial for regulatory monitoring and research. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and sensitive method for its analysis.[10] Sample preparation often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[11]

Experimental Protocol: Abridged HPLC-MS/MS Method

-

Sample Preparation:

-

Chromatographic Separation:

-

Detection:

-

Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Part 7: Toxicology and Environmental Fate

Mammalian Toxicology

2,4-DB is classified as having moderate toxicity to mammals.[2] The acute oral LD50 in rats is approximately 1470 mg/kg.[2] Long-term exposure to high doses in animal studies has shown some evidence of reproductive toxicity.[3]

Ecotoxicology

2,4-DB poses a moderate risk to aquatic organisms.[2] It is important to prevent runoff from treated areas into water bodies. The compound is considered to have low toxicity to birds, bees, and earthworms.[2]

Environmental Fate

In the soil, 2,4-DB is degraded by microbial action, with a relatively short half-life under aerobic conditions.[2][12] Its primary degradation product is 2,4-D.[2] Due to its moderate mobility, there is a low risk of leaching into groundwater.[2]

Conclusion

4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) is an effective and selective herbicide with a well-understood mechanism of action. Its pro-herbicidal nature provides a degree of crop safety not seen with its more active metabolite, 2,4-D. A comprehensive understanding of its chemical properties, synthesis, and toxicological profile is essential for its safe and effective use in agricultural and research settings.

References

- 2,4-Dichlorophenoxyacetic acid. (URL: )

-

4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem. (URL: [Link])

- Process for the preparation of ª†-2:4-dichlorophenoxybutyric acid and derivatives thereof - Google P

-

Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (URL: [Link])

-

2,4-DB - Wikipedia. (URL: [Link])

-

2,4-D Butyric Acid - OEHHA - CA.gov. (URL: [Link])

-

Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (URL: [Link])

-

Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. (URL: [Link])

-

2,4-DB - Grokipedia. (URL: [Link])

-

Butanoic acid, 4-(2,4-dichlorophenoxy)- - NIST WebBook. (URL: [Link])

-

A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (URL: [Link])

-

A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers. (URL: [Link])

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. (URL: [Link])

Sources

- 1. 2,4-DB - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 94-82-6: 4-(2,4-Dichlorophenoxy)butyric acid [cymitquimica.com]

- 5. 2,4-D Butyric Acid - OEHHA [oehha.ca.gov]

- 6. GB793514A - Process for the preparation of 廉 -2:4-dichlorophenoxybutyric acid and derivatives thereof - Google Patents [patents.google.com]

- 7. deq.mt.gov [deq.mt.gov]

- 8. xtbg.ac.cn [xtbg.ac.cn]

- 9. jipb.net [jipb.net]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

- 12. juniperpublishers.com [juniperpublishers.com]

Chemical properties of 2-(2,4-dichlorophenoxy)butanoyl chloride

An In-depth Technical Guide to the Chemical Properties of 2-(2,4-dichlorophenoxy)butanoyl chloride

This guide provides an in-depth technical exploration of this compound, a highly reactive acyl chloride derivative. Stemming from the chemical family of phenoxy herbicides, which includes the widely known 2,4-D (2,4-dichlorophenoxyacetic acid), this compound serves as a critical intermediate in the synthesis of a variety of organic molecules.[1][2][3] Its utility in research and development is primarily as a building block for introducing the 2-(2,4-dichlorophenoxy)butanoyl moiety into target structures.

For professionals in chemical research, drug discovery, and agrochemical development, a thorough understanding of this reagent's properties, reactivity, and handling requirements is paramount. This document is structured to deliver expert insights into its synthesis, characterization, and key chemical transformations, ensuring both scientific accuracy and practical applicability.

Physicochemical and Spectroscopic Profile

This compound is a derivative of 2-(2,4-dichlorophenoxy)butanoic acid, an analogue of the herbicide 2,4-D.[2] As a reactive acyl chloride, it is typically synthesized and used in situ or stored under strict anhydrous conditions to prevent hydrolysis.[4] The data presented below are based on the known properties of its parent acid and related structures.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉Cl₃O₂ | Calculated |

| Molecular Weight | 267.54 g/mol | [5] |

| Appearance | Expected to be a colorless to light yellow liquid | Inferred from similar acyl chlorides |

| Boiling Point | Decomposes on heating at atmospheric pressure | [6] |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | [7] |

| Stability | Highly sensitive to moisture; hydrolyzes to the parent carboxylic acid and HCl. | [4] |

Spectroscopic Characterization

Definitive spectroscopic data for this specific molecule is not widely published. However, based on its structure and analysis of analogous compounds, the following spectral characteristics can be predicted:

-

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals corresponding to the different proton environments. The aromatic protons on the dichlorophenyl ring would appear as a set of multiplets in the downfield region (δ 7.0-7.5 ppm). The methine proton (CH) alpha to the carbonyl and ether linkage would likely be a quartet around δ 4.5-5.0 ppm. The methylene protons (-CH₂-) would present as a multiplet, and the terminal methyl protons (-CH₃) would be an upfield triplet.[8][9]

-

¹³C NMR Spectroscopy: The carbon NMR would show a characteristic signal for the highly deshielded carbonyl carbon of the acyl chloride around δ 170-175 ppm. Aromatic carbons would resonate in the δ 120-155 ppm range, with carbons bearing chlorine atoms showing distinct shifts. Aliphatic carbons would appear in the upfield region (δ 10-70 ppm).[8][9]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a very strong C=O stretching absorption band for the acyl chloride functional group, typically appearing at a high frequency around 1790-1810 cm⁻¹ . Other key absorptions would include C-O ether stretching and C-Cl stretching bands.[10]

-

Mass Spectrometry (MS): The mass spectrum would display a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern would likely involve the loss of a chlorine radical (•Cl) and carbon monoxide (CO) from the acyl chloride moiety.

Synthesis and Purification

The primary route for synthesizing this compound is through the chlorination of its parent carboxylic acid, 2-(2,4-dichlorophenoxy)butanoic acid.

Synthesis Pathway

The conversion is most efficiently achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[11][12] Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.[11]

Caption: General workflow for the synthesis of the target acyl chloride.

Detailed Experimental Protocol

Causality: The following protocol utilizes thionyl chloride and an anhydrous solvent. An inert atmosphere is critical to prevent the premature hydrolysis of both the thionyl chloride reagent and the acyl chloride product.[4] A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction via the formation of the Vilsmeier reagent, a more potent chlorinating species.

-

Preparation: All glassware must be flame-dried or oven-dried immediately before use to remove any traces of water. Assemble the reaction apparatus (a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber containing NaOH solution) under a positive pressure of nitrogen or argon.

-

Charging the Reactor: To the flask, add 2-(2,4-dichlorophenoxy)butanoic acid (1.0 eq.) and a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~1.5-2.0 eq.) dropwise to the solution at room temperature with stirring. An exothermic reaction with gas evolution (HCl, SO₂) will be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for the formation of the methyl ester by TLC or GC-MS.

-

Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed by distillation, preferably under reduced pressure. The crude this compound can then be purified by fractional vacuum distillation to yield the final product.

Chemical Reactivity and Key Mechanisms

The high electrophilicity of the carbonyl carbon makes this compound a potent acylating agent. It readily undergoes nucleophilic acyl substitution reactions.

Esterification

The reaction with an alcohol in the presence of a non-nucleophilic base (like pyridine or triethylamine) yields the corresponding ester. The base is essential to neutralize the HCl byproduct, which would otherwise protonate the alcohol, deactivating it as a nucleophile.[7]

Caption: Mechanism of base-mediated esterification.

Amidation

Similarly, reaction with a primary or secondary amine produces an amide. For this reaction, two equivalents of the amine are often used: one acts as the nucleophile, and the second acts as the base to sequester the HCl byproduct.[7][13] Alternatively, one equivalent of the amine can be used with an auxiliary base like triethylamine.

Caption: Mechanism of amidation using two equivalents of amine.

Applications in Synthesis

The primary application of this compound is as a reactive handle for chemical synthesis.

-

Agrochemical Research: It is used to synthesize novel derivatives of phenoxy herbicides for structure-activity relationship (SAR) studies. By creating a library of esters and amides, researchers can probe how modifications to the carboxylate group affect herbicidal activity, selectivity, and environmental persistence.[2][3][14]

-

Pharmaceutical Development: While less common, the dichlorophenoxy moiety is present in some biologically active molecules. This acyl chloride could serve as an intermediate in the synthesis of potential drug candidates where this structural motif is desired.

-

Materials Science: Acyl chlorides are used to modify polymers and surfaces by grafting the acyl group onto materials with nucleophilic sites (e.g., hydroxyl or amine groups).

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its hazards are a composite of those associated with acyl chlorides and chlorinated aromatic compounds.

-

Corrosivity: The compound is corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[15] It is a lachrymator.

-

Toxicity: Harmful if swallowed or inhaled.[15] Thermal decomposition can release toxic gases such as hydrogen chloride and phosgene.[15][16]

-

Reactivity: Reacts violently with water, alcohols, and strong bases.[15] It is moisture-sensitive and will release corrosive HCl gas upon contact with air.

Self-Validating Handling Protocol

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors and to contain any accidental releases.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[15]

-

Dispensing: Use syringes or cannulas for transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, and bases.[15]

-

Spill & Disposal: In case of a spill, neutralize with a dry, inert absorbent material like sand or sodium bicarbonate. Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[15]

References

-

Amazon S3. (n.d.). 2,4-D / LV4 SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis pathway of 2,4-D using an IPTC. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

-

Ningbo Innopharmchem Co.,Ltd. (n.d.). The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. Retrieved from [Link]

-

NJ.gov. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

-

IARC Publications. (n.d.). 2,4-DICHLOROPHENOXYACETIC ACID. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butanoyl chloride. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of ª†-2:4-dichlorophenoxybutyric acid and derivatives thereof.

-

ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (n.d.). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4-Dichlorophenoxyacetic acid, 3-(2-butoxyethoxy) propyl ester. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing ester of 2, 4-dichlorphenoxyacetic acid.

-

PubMed. (n.d.). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Retrieved from [Link]

-

MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,4-Dichlorophenoxy)propionic acid butoxyethyl ester. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butanoyl chloride, 2-chloro- (CAS 7623-11-2). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichlorobenzyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

Wikidoc. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structures of 2,4-D and its derivants. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Journal of Regulatory Science. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). Herbicide composition containing 2,4-D ester, amide herbicide and clomazone.

-

PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. Retrieved from [Link]

-

EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

-

Reddit. (2015). Need help in converting a carboxylic acid to an acyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). 2D and 3D molecular structure of 2,4-dichlorophenoxyacetic acid (C8H6Cl2O3). Retrieved from [Link]

-

Journal of Regulatory Science. (n.d.). Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 17.07: Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. deq.mt.gov [deq.mt.gov]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. scbt.com [scbt.com]

- 6. 2,4-DICHLOROPHENOXYACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-Dichlorophenoxyacetic acid, 3-(2-butoxyethoxy) propyl ester [webbook.nist.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. sphinxsai.com [sphinxsai.com]

- 14. CN1486609A - Herbicide composition containing 2,4-D ester, amide herbicide and clomazone - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

- 16. nj.gov [nj.gov]

Introduction: The Significance of Stereoisomerism in Phenoxyalkanoic Herbicides

An In-Depth Technical Guide to the Chirality and Enantiomers of 2-(2,4-dichlorophenoxy)butanoic Acid

The field of agrochemicals has long recognized that the three-dimensional structure of a molecule is intrinsically linked to its biological function. For phenoxyalkanoic acid herbicides, this principle is vividly illustrated by the concept of chirality. 2-(2,4-dichlorophenoxy)butanoic acid, a member of this chemical class, possesses a chiral center at the second carbon of the butanoic acid chain. This asymmetry gives rise to two non-superimposable mirror-image isomers known as enantiomers: (R)-2-(2,4-dichlorophenoxy)butanoic acid and (S)-2-(2,4-dichlorophenoxy)butanoic acid.

While these enantiomers share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as the auxin receptors in plants—can differ dramatically. This stereoselectivity is the cornerstone of modern herbicide development, as typically only one enantiomer, the "eutomer," is responsible for the desired herbicidal activity, while the other, the "distomer," may be inactive or contribute to off-target effects and unnecessary environmental loading. This guide provides a comprehensive technical overview of the synthesis, separation, and differential biological activity of the enantiomers of 2-(2,4-dichlorophenoxy)butanoic acid, offering insights for researchers and professionals in drug and pesticide development.

Caption: The chiral center in 2-(2,4-dichlorophenoxy)butanoic acid gives rise to two distinct enantiomers.

I. Synthesis and Chemical Properties

The synthesis of phenoxyalkanoic acids typically involves the Williamson ether synthesis, where a phenoxide is reacted with an appropriate haloalkanoate. For 2-(2,4-dichlorophenoxy)butanoic acid, this involves the condensation of 2,4-dichlorophenol with a 2-halobutanoic acid ester, followed by hydrolysis.[1]

Standard Synthesis Route (Racemic Mixture):

-

Phenoxide Formation: 2,4-dichlorophenol is treated with a base (e.g., sodium hydroxide, potassium carbonate) in a suitable solvent to form the corresponding 2,4-dichlorophenoxide salt.

-

Condensation: The phenoxide is then reacted with an ethyl or methyl ester of 2-bromobutanoic acid. This nucleophilic substitution reaction forms the racemic ester of 2-(2,4-dichlorophenoxy)butanoic acid.

-

Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final racemic carboxylic acid.

This standard approach invariably produces a 1:1 racemic mixture of the (R)- and (S)-enantiomers. The production of a single enantiomer (enantioselective synthesis) is significantly more complex, often requiring chiral catalysts or starting materials, which adds considerable expense and complexity to the process. Consequently, for many commercial applications, the racemic mixture is synthesized first, followed by chiral separation.

| Property | Value |

| Chemical Formula | C₁₀H₁₀Cl₂O₃ |

| Molecular Weight | 249.09 g/mol [2][3] |

| Appearance | Colorless to white crystalline solid[4] |

| Melting Point | 117-120 °C[2] |

| Water Solubility | 46-53 mg/L[2][4] |

| CAS Number (Racemate) | 94-82-6 (for the related 4-(2,4-DB))[5][6] |

Note: Some physical properties are referenced from the closely related and well-documented isomer, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), due to the structural similarity.

II. Chiral Separation and Analytical Methodologies

Resolving the racemic mixture into its constituent enantiomers is paramount for studying their individual biological activities. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose.

Principle of Chiral HPLC: The principle relies on the differential interaction between the two enantiomers and the chiral environment of the CSP. The CSP, often composed of a chiral molecule bonded to a silica support, forms transient diastereomeric complexes with the enantiomers. The difference in the stability of these complexes leads to different retention times, allowing for their separation. For acidic compounds like phenoxyalkanoic acids, polysaccharide-based or Pirkle-type CSPs are often effective.[7]

Caption: Workflow for the chiral separation of enantiomers using HPLC with a Chiral Stationary Phase.

Experimental Protocol: Chiral HPLC Separation

This protocol is adapted from established methods for separating similar chiral herbicides like Dichlorprop.[8][9]

-

Sample Preparation:

-

Accurately weigh 10 mg of racemic 2-(2,4-dichlorophenoxy)butanoic acid and dissolve it in 10 mL of mobile phase to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC System and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chiral Column: A cyclodextrin-based CSP, such as a Nucleodex-α-PM column, is a validated choice for this class of compounds.[8]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio must be optimized to achieve baseline separation (e.g., 60:40 Water:Acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 230 nm, which corresponds to an absorbance maximum for the dichlorophenoxy moiety.[8]

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The two enantiomers will elute as separate peaks on the chromatogram.

-

The identity of each peak ((R) or (S)) must be confirmed by injecting a certified single-enantiomer standard, if available.

-

The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

-

Causality Behind Experimental Choices:

-

Cyclodextrin CSP: The permethylated α-cyclodextrin phase provides a hydrophobic cavity and a hydrophilic exterior with chiral hydroxyl groups, creating a suitable environment for enantioselective interactions with the analyte.[8]

-

Acidified Mobile Phase: The addition of an acid like phosphoric acid suppresses the ionization of the carboxylic acid group on the analyte. In its neutral form, the molecule interacts more consistently with the CSP, leading to sharper peaks and better resolution.

-

UV Detection at 230 nm: This wavelength provides high sensitivity for the aromatic ring system containing the chloro-substituents, ensuring accurate quantification even at low concentrations.[8]

III. Stereoselective Biological Activity and Mechanism of Action

The herbicidal activity of phenoxyalkanoic acids stems from their function as synthetic auxins.[10][11] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth, ultimately causing the death of susceptible broadleaf plants.[12] This interaction is highly stereospecific.

For most chiral phenoxyalkanoic herbicides, the herbicidal activity resides almost exclusively in the (R)-enantiomer.[13][14] This is because the auxin-binding proteins (receptors) in plants are chiral and preferentially bind one enantiomer. The (S)-enantiomer often fits poorly into the binding site and is thus biologically inactive as an herbicide.

Enantioselective Activity of Related Herbicides

| Herbicide | Active Enantiomer | Biological Activity |

| Dichlorprop (2-(2,4-DP)) | (R)-(+) | Herbicidally active auxin mimic.[8][15] |

| Mecoprop (MCPP) | (R)-(+) | Herbicidally active. The (S)-enantiomer is inactive.[15] |

| 2,4-D Ethylhexyl Ester | S-2,4-D EHE | Exhibits significantly higher inhibition rates on sensitive weeds compared to the R-enantiomer.[13][14] |

Based on these well-established analogues, it is strongly predicted that the (R)-enantiomer of 2-(2,4-dichlorophenoxy)butanoic acid is the herbicidally active eutomer , while the (S)-enantiomer is the inactive distomer.

IV. Enantioselective Metabolism and Environmental Fate

The chirality of 2-(2,4-dichlorophenoxy)butanoic acid also has profound implications for its environmental persistence and degradation. Soil microorganisms, which are the primary drivers of herbicide breakdown, possess enzymes that are themselves chiral. This often leads to the enantioselective degradation of chiral pesticides.

Studies on the closely related herbicide Dichlorprop have shown that soil bacteria, such as Sphingomonas herbicidovorans, can preferentially degrade one enantiomer over the other.[8][15] For instance, S. herbicidovorans demonstrates preferential degradation of the (S)-enantiomer of Dichlorprop.[15] This organism has inducible, carrier-mediated uptake systems that are specific to each enantiomer, highlighting the sophisticated biochemical machinery involved.[8]

Implications of Enantioselective Degradation:

-

Shifting Enantiomeric Ratio: If one enantiomer is degraded faster than the other, the enantiomeric ratio of the compound in the soil will change over time.

-

Persistence of the Eutomer: If the less active (or inactive) enantiomer is degraded more rapidly, the active herbicidal compound could persist in the environment for longer than predicted by total concentration measurements.

-

Regulatory Significance: Regulatory agencies are increasingly requiring data on the fate of individual enantiomers to accurately assess the environmental risk of chiral pesticides.

Caption: Hypothetical enantioselective degradation pathway where the (S)-enantiomer is metabolized faster than the (R)-enantiomer.

V. Conclusion and Future Directions

The study of 2-(2,4-dichlorophenoxy)butanoic acid and its enantiomers underscores a critical principle in chemical biology and environmental science: chirality matters. The biological activity, from desired herbicidal effects to metabolic degradation, is often dictated by the stereochemistry of the molecule.

For researchers and drug development professionals, this necessitates a shift from viewing the compound as a single entity to understanding it as a composite of distinct enantiomers with unique biological profiles. The future of pesticide development lies in the "chiral switch"—the move from marketing racemic mixtures to producing single-enantiomer (enantiopure) products. This approach offers the dual benefits of increasing efficacy and reducing the total amount of chemical introduced into the environment, aligning with goals of sustainable agriculture and environmental stewardship. Further research should focus on developing cost-effective enantioselective syntheses and fully characterizing the ecotoxicological profile of each individual enantiomer.

References

-

PubMed. (2024). Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. Available at: [Link]

-

Journal of Agricultural and Food Chemistry. (2024). Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-, 2-butoxyethyl ester - Substance Details. Available at: [Link]

-

ResearchGate. (2024). Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed | Request PDF. Available at: [Link]

-

PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. Available at: [Link]

-

National Institutes of Health. (n.d.). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Available at: [Link]

-

Wikipedia. (n.d.). 2,4-DB. Available at: [Link]

-

NIST. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of ª†-2:4-dichlorophenoxybutyric acid and derivatives thereof.

-

PubMed. (2016). Preparative Enantiomer Separation of Dichlorprop With a Cinchona-Derived Chiral Selector Employing Centrifugal Partition Chromatography and High-Performance Liquid Chromatography: A Comparative Study. Available at: [Link]

-

Georganics. (n.d.). 4-(2,4-Dichlorophenoxy)butanoic acid. Available at: [Link]

-

New World Encyclopedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Available at: [Link]

-

IARC Publications. (n.d.). 2,4-DICHLOROPHENOXYACETIC ACID. Available at: [Link]

-

ResearchGate. (n.d.). The chemical structures of 2,4-D and its derivants. Available at: [Link]

-

MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Propanoic acid, 2-(2,4-dichlorophenoxy)-, 2-butoxyethyl ester - Substance Details. Available at: [Link]

-

PubMed. (1990). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Available at: [Link]

-

ScienceDirect. (2001). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Available at: [Link]

-

OEHHA. (2011). 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Its Salts and Esters. Available at: [Link]

-

PubMed. (2014). Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays. Available at: [Link]

-

PubMed. (1998). Enantioselective uptake and degradation of the chiral herbicide dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

-

PubMed. (2018). Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum). Available at: [Link]

Sources

- 1. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 2. 2,4-Dichlorophenoxybutyric acid | 94-82-6 [chemicalbook.com]

- 3. Butanoic acid, 4-(2,4-dichlorophenoxy)- [webbook.nist.gov]

- 4. 2,4-DB - Wikipedia [en.wikipedia.org]

- 5. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(2,4-Dichlorophenoxy)butanoic acid - High purity | EN [georganics.sk]

- 7. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparative enantiomer separation of dichlorprop with a cinchona-derived chiral selector employing centrifugal partition chromatography and high-performance liquid chromatography: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. deq.mt.gov [deq.mt.gov]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. researchgate.net [researchgate.net]

- 13. Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Enantioselective uptake and degradation of the chiral herbicide dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Racemic Resolution of 2-(2,4-Dichlorophenoxy)butanoic Acid

Introduction: The Significance of Chirality in Phenoxyalkanoic Acids

2-(2,4-Dichlorophenoxy)butanoic acid, a member of the phenoxyalkanoic acid class of compounds, possesses a stereogenic center at the second carbon of the butanoic acid chain. This chirality gives rise to two enantiomers, (R)- and (S)-2-(2,4-dichlorophenoxy)butanoic acid, which are non-superimposable mirror images of each other. In the realms of agrochemicals and pharmaceuticals, the stereochemistry of a molecule is of paramount importance, as enantiomers often exhibit markedly different biological activities. For many chiral herbicides and drugs, only one enantiomer is responsible for the desired therapeutic or herbicidal effect, while the other may be inactive or even elicit undesirable side effects. Consequently, the resolution of racemic mixtures into their constituent enantiomers is a critical process in the development and manufacturing of enantiomerically pure active ingredients.

This technical guide provides a comprehensive overview of the principal methodologies for the racemic resolution of 2-(2,4-dichlorophenoxy)butanoic acid. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the theoretical underpinnings and practical execution of these separation techniques. The guide will delve into three major resolution strategies: classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and analytical and preparative separation by chiral High-Performance Liquid Chromatography (HPLC).

I. Synthesis of Racemic 2-(2,4-Dichlorophenoxy)butanoic Acid

Prior to resolution, the racemic starting material must be synthesized. A common and effective method for the synthesis of phenoxyalkanoic acids is the Williamson ether synthesis. This involves the reaction of a phenoxide with an appropriate haloalkanoate.

A plausible synthetic route to racemic 2-(2,4-dichlorophenoxy)butanoic acid involves the reaction of 2,4-dichlorophenol with an ester of 2-bromobutanoic acid, followed by hydrolysis of the resulting ester.

Reaction Scheme:

-

Formation of the Phenoxide: 2,4-dichlorophenol is treated with a base, such as sodium hydroxide, to form the sodium 2,4-dichlorophenoxide.

-

Williamson Ether Synthesis: The phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromobutanoate. This results in the formation of ethyl 2-(2,4-dichlorophenoxy)butanoate.

-

Hydrolysis: The resulting ester is hydrolyzed, typically under basic conditions followed by acidification, to yield the desired racemic 2-(2,4-dichlorophenoxy)butanoic acid.

A similar synthesis has been described for the preparation of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid, which supports the feasibility of this approach.[1]

II. Classical Chemical Resolution: Diastereomeric Salt Crystallization

Classical chemical resolution is a time-honored and industrially viable method for separating enantiomers.[2] The underlying principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties, including solubility.[3][4] This is achieved by reacting the racemic acid with an enantiomerically pure chiral resolving agent, typically a chiral base. The resulting diastereomeric salts can then be separated by fractional crystallization.

Causality Behind Experimental Choices

The success of this method hinges on the selection of an appropriate chiral resolving agent and a suitable solvent system. The resolving agent must form a stable salt with the carboxylic acid, and the resulting diastereomeric salts must exhibit a significant difference in solubility in the chosen solvent to allow for efficient separation through crystallization. Alkaloids, such as brucine and ephedrine, and chiral amines, like (R)- or (S)-1-phenylethylamine, are commonly employed as resolving agents for racemic acids.[3][4] The choice of solvent is critical; it must dissolve the diastereomeric salts to a reasonable extent, but not so well that crystallization is inhibited. Often, a systematic screening of solvents is necessary to find the optimal conditions.

Experimental Protocol: Resolution with Brucine

The following is a representative protocol for the resolution of a racemic carboxylic acid using the chiral resolving agent brucine. This protocol can be adapted and optimized for 2-(2,4-dichlorophenoxy)butanoic acid.

Materials:

-

Racemic 2-(2,4-dichlorophenoxy)butanoic acid

-

(-)-Brucine (anhydrous)

-

Solvent (e.g., acetone, methanol, ethanol, or mixtures thereof)

-

2 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Diastereomeric Salt Formation:

-

In a flask, dissolve the racemic 2-(2,4-dichlorophenoxy)butanoic acid in a minimal amount of a suitable hot solvent.

-

In a separate flask, dissolve an equimolar amount of (-)-brucine in the same hot solvent.

-

Slowly add the hot brucine solution to the acid solution with continuous stirring.

-

-

Fractional Crystallization:

-

Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.

-

To maximize the yield of the crystals, the flask can be placed in an ice bath for a few hours.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The mother liquor, which is enriched in the more soluble diastereomer, should be saved for the isolation of the other enantiomer.

-

-

Purification of the Diastereomeric Salt:

-

The enantiomeric purity of the crystallized salt can be enhanced by recrystallization from the same or a different solvent system. This step is often crucial for achieving high enantiomeric excess.[4]

-

-

Liberation of the Enantiomerically Enriched Acid:

-

Suspend the purified diastereomeric salt in water.

-

Acidify the suspension with 2 M hydrochloric acid to a pH of approximately 1-2. This will protonate the brucine, making it water-soluble as its hydrochloride salt, and precipitate the enantiomerically enriched carboxylic acid.

-

Extract the liberated acid with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the resolved acid.

-

-

Isolation of the Other Enantiomer:

-

The mother liquor from the initial crystallization can be treated in a similar manner (acidification and extraction) to recover the other enantiomer, albeit in a lower enantiomeric purity. Further purification may be necessary.

-

Logical Workflow for Classical Resolution

Caption: Workflow for classical resolution via diastereomeric salt crystallization.

III. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and "green" alternative for the separation of enantiomers. This technique utilizes the high enantioselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer of a racemic mixture at a much higher rate than the other.[5] This results in a mixture of an enantioenriched product and the unreacted, enantioenriched starting material, which can then be separated. A key advantage of this method is the mild reaction conditions, which minimizes the risk of racemization and degradation of the substrate and product.[5]

Causality Behind Experimental Choices

The choice of enzyme is paramount for a successful kinetic resolution. Lipases, such as those from Candida antarctica (lipase B, often immobilized as Novozym 435), Candida rugosa, and Pseudomonas cepacia, are widely used due to their broad substrate scope and high enantioselectivity in organic solvents.[6][7] The reaction is typically a transesterification, where a racemic ester of the carboxylic acid is reacted with an alcohol, or a hydrolysis of the racemic ester. For the resolution of a carboxylic acid, it is often first converted to an ester to be a suitable substrate for the lipase. The choice of the acyl acceptor (in transesterification) and the solvent can significantly influence the reaction rate and enantioselectivity.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of an Ester

The following protocol describes a general procedure for the kinetic resolution of an ethyl ester of 2-(2,4-dichlorophenoxy)butanoic acid using an immobilized lipase.

Materials:

-

Racemic ethyl 2-(2,4-dichlorophenoxy)butanoate

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Anhydrous organic solvent (e.g., hexane, toluene)

-

Acyl acceptor (e.g., n-butanol for transesterification) or buffer for hydrolysis

-

Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

-

Substrate Preparation: Synthesize the racemic ethyl 2-(2,4-dichlorophenoxy)butanoate from the corresponding racemic acid.

-

Enzymatic Reaction:

-

To a flask containing the racemic ethyl ester dissolved in an anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

-

If performing a transesterification, add an acyl acceptor (e.g., n-butanol, 0.5-0.6 equivalents).

-

Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 30-50 °C).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the product. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting mixture of the unreacted ester and the product (the butanoyl ester in this example) can be separated by column chromatography on silica gel.

-

-

Hydrolysis of the Resolved Esters:

-

The separated, enantiomerically enriched esters can then be hydrolyzed to their corresponding carboxylic acids.

-

Logical Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution of an ester.

IV. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers. It can also be scaled up for preparative separations. The principle of chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times.

Causality Behind Experimental Choices

The selection of the appropriate CSP and mobile phase is crucial for achieving a good separation. For phenoxyalkanoic acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, and cyclodextrin-based CSPs have proven to be effective. The interactions between the analyte and the CSP can be a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation (in the case of cyclodextrins). The mobile phase composition, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), is optimized to achieve the best balance between resolution and analysis time. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is often necessary to suppress the ionization of the carboxylic acid and improve peak shape.

Experimental Protocol: Analytical Chiral HPLC

The following is a representative protocol for the analytical separation of the enantiomers of 2-(2,4-dichlorophenoxy)butanoic acid.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector

Chromatographic Conditions:

-

Chiral Column: A cellulose-based column such as CHIRALCEL® OD-H or a cyclodextrin-based column.

-

Mobile Phase: A mixture of n-hexane and isopropanol with 0.1% trifluoroacetic acid. The exact ratio of hexane to isopropanol should be optimized to achieve baseline separation. A starting point could be 90:10 (v/v).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm

-

Temperature: 25 °C

Procedure:

-

Sample Preparation: Prepare a standard solution of the racemic 2-(2,4-dichlorophenoxy)butanoic acid in the mobile phase.

-

Analysis: Inject the sample onto the chiral column and record the chromatogram. The two enantiomers should elute as separate peaks.

-

Quantification: The relative amounts of the two enantiomers can be determined by integrating the peak areas. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Logical Workflow for Chiral HPLC Separation

Caption: Workflow for enantiomeric separation by chiral HPLC.

V. Data Presentation and Comparison of Methods

To aid in the selection of the most appropriate resolution method, the following table summarizes the key characteristics of each technique.

| Feature | Classical Chemical Resolution | Enzymatic Kinetic Resolution | Chiral HPLC |

| Principle | Formation and separation of diastereomeric salts | Enzyme-catalyzed selective transformation of one enantiomer | Differential interaction with a chiral stationary phase |

| Advantages | Scalable, well-established, cost-effective for large scale | High enantioselectivity, mild reaction conditions, "green" | High resolution, applicable to a wide range of compounds, analytical and preparative scale |

| Disadvantages | Trial-and-error for resolving agent and solvent selection, can be labor-intensive | Maximum 50% yield for each enantiomer, requires substrate modification (esterification) | High cost of chiral stationary phases, solvent consumption for preparative scale |

| Typical Yield | Variable, can be high with optimization | Theoretically max 50% for each enantiomer | High recovery for preparative scale |

| Enantiomeric Excess | Can be very high with recrystallization | Often very high (>95%) | Excellent |

VI. Conclusion

The racemic resolution of 2-(2,4-dichlorophenoxy)butanoic acid can be successfully achieved through several distinct methodologies, each with its own set of advantages and disadvantages. Classical chemical resolution via diastereomeric salt formation is a robust and scalable method, particularly suited for industrial applications. Enzymatic kinetic resolution offers a highly selective and environmentally friendly approach, operating under mild conditions. Chiral HPLC provides an excellent analytical tool for assessing enantiomeric purity and can be adapted for preparative-scale separations. The choice of the most suitable method will depend on the specific requirements of the researcher or manufacturer, including the desired scale of the resolution, the required level of enantiomeric purity, and economic considerations. A thorough understanding of the principles and experimental parameters outlined in this guide will enable the successful implementation of these powerful resolution techniques.

VII. References

-

PrepChem. (n.d.). Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. Retrieved from [Link]

-

Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]

-